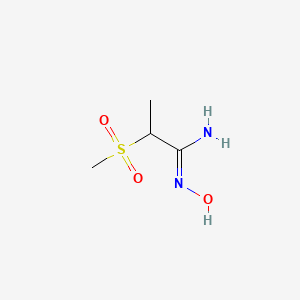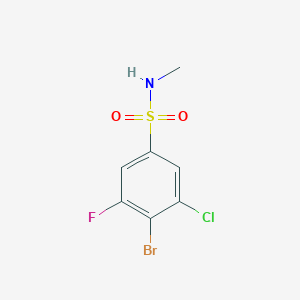![molecular formula C11H16BrNOS B13275277 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)
4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:
Formation of the 3-bromothiophene intermediate: This step involves bromination of thiophene to obtain 3-bromothiophene.
Alkylation: The 3-bromothiophene is then alkylated with a suitable alkylating agent to introduce the methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The cyclohexanol group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Chlorothiophen-2-yl)methyl]amino}cyclohexan-1-ol
- 4-{[(3-Fluorothiophen-2-yl)methyl]amino}cyclohexan-1-ol
- 4-{[(3-Iodothiophen-2-yl)methyl]amino}cyclohexan-1-ol
Uniqueness
4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s biological activity .
Properties
Molecular Formula |
C11H16BrNOS |
|---|---|
Molecular Weight |
290.22 g/mol |
IUPAC Name |
4-[(3-bromothiophen-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H16BrNOS/c12-10-5-6-15-11(10)7-13-8-1-3-9(14)4-2-8/h5-6,8-9,13-14H,1-4,7H2 |
InChI Key |
NMDZILPICVJXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=C(C=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


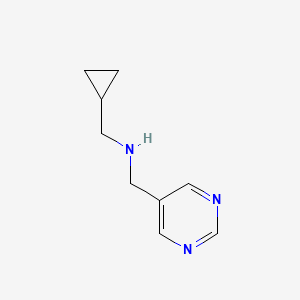

![2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13275217.png)
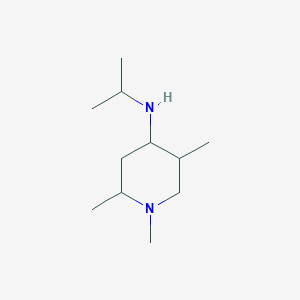

![7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13275260.png)
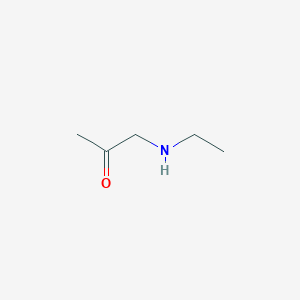
amine](/img/structure/B13275263.png)

